Methyl (2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoate
Overview
Description
Methyl (2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoate is an organic compound with a complex structure It belongs to the class of amino acid derivatives and is characterized by the presence of an acetyl group, a hydroxyphenyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxyacetophenone and L-alanine.
Formation of Intermediate: The first step involves the acetylation of 4-hydroxyacetophenone to form 3-acetyl-4-hydroxyacetophenone.
Coupling Reaction: The intermediate is then coupled with L-alanine under specific reaction conditions to form the desired product. This step often requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Esterification: The final step involves the esterification of the carboxylic acid group of the intermediate with methanol to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The acetyl group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require reagents like alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
Methyl (2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structural features.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the amino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-3-(4-hydroxyphenyl)-2-aminopropanoate: Lacks the acetyl group.
Methyl (2S)-3-(3-methoxy-4-hydroxyphenyl)-2-aminopropanoate: Contains a methoxy group instead of an acetyl group.
Uniqueness
Methyl (2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoate is unique due to the presence of both the acetyl and hydroxyphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications.
Properties
IUPAC Name |
methyl (2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-7(14)9-5-8(3-4-11(9)15)6-10(13)12(16)17-2/h3-5,10,15H,6,13H2,1-2H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVRSJSGFRNIAN-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)CC(C(=O)OC)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C(C=CC(=C1)C[C@@H](C(=O)OC)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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